molecular formula C19H22ClN5 B5989577 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5989577
M. Wt: 355.9 g/mol
InChI Key: GRNNVHHQEHQKDY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a 4-methylpiperazin-1-yl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Future Directions

The future directions for pyrazolo[1,5-a]pyrimidines are promising. They have attracted a great interest in medicinal chemistry and drug discovery due to their structure similarity to purines . They have been reported to possess a wide array of biological activity, making them valuable for medical applications .

Biochemical Analysis

Biochemical Properties

The 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine compound has been found to interact with various enzymes and proteins. It has been shown to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of cell cycle progression . The inhibition of CDK2 by this compound can lead to alterations in cell cycle progression and induce apoptosis .

Cellular Effects

The cellular effects of 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine are significant. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits CDK2, a key enzyme involved in cell cycle progression . The inhibition of CDK2 leads to alterations in cell cycle progression and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl group and the 4-methylpiperazin-1-yl group can be carried out using nucleophilic substitution reactions.

    Methylation: The addition of methyl groups can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

    Sildenafil impurity A: Contains a pyrazolopyrimidine core and is used in the synthesis of sildenafil.

Uniqueness

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a 4-chlorophenyl group, two methyl groups, and a 4-methylpiperazin-1-yl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)14(2)18(22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNNVHHQEHQKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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